molecular formula C11H16FN B13286038 3-fluoro-N-(3-methylbutyl)aniline

3-fluoro-N-(3-methylbutyl)aniline

Cat. No.: B13286038
M. Wt: 181.25 g/mol
InChI Key: MGFCNSGEKNUYFS-UHFFFAOYSA-N
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Description

3-Fluoro-N-(3-methylbutyl)aniline is a fluorinated aromatic amine with the molecular formula C₁₁H₁₆FN. Its structure comprises an aniline moiety substituted with a fluorine atom at the meta position (C3) and a branched 3-methylbutyl group (-CH₂CH(CH₂CH₃)) attached to the nitrogen. This compound is of interest in organic synthesis, agrochemicals, and pharmaceuticals due to the electronic effects of fluorine and the steric bulk of the 3-methylbutyl group, which influence reactivity and bioavailability .

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

3-fluoro-N-(3-methylbutyl)aniline

InChI

InChI=1S/C11H16FN/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9,13H,6-7H2,1-2H3

InChI Key

MGFCNSGEKNUYFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Direct Alkylation of 3-Fluoroaniline with 3-Methylbutyl Halides

The most straightforward synthetic approach involves the N-alkylation of commercially available 3-fluoroaniline with an alkyl halide such as 3-methylbutyl bromide or chloride. This method is widely used due to its simplicity and accessibility of starting materials.

Typical Reaction Conditions:

  • Reagents: 3-Fluoroaniline, 3-methylbutyl bromide (or chloride), base (e.g., potassium carbonate or sodium hydride)
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
  • Temperature: Ambient to reflux (25–100 °C)
  • Reaction Time: Several hours to overnight
  • Workup: Aqueous extraction and purification by column chromatography or recrystallization

Reaction Scheme:

$$
\text{3-Fluoroaniline} + \text{3-Methylbutyl bromide} \xrightarrow[\text{base}]{\text{DMF, heat}} \text{this compound}
$$

This alkylation proceeds via nucleophilic substitution where the aniline nitrogen attacks the alkyl halide, displacing the halide ion.

Advantages:

  • Straightforward and scalable
  • High selectivity for N-alkylation over ring substitution
  • Commercial availability of starting materials

Limitations:

  • Possible formation of dialkylated side products if reaction conditions are harsh
  • Requires careful control of stoichiometry and base strength

Reductive Amination Approach

An alternative method involves reductive amination, where 3-fluoroaniline is reacted with 3-methylbutanal (an aldehyde) under reductive conditions to form the secondary amine.

Typical Reaction Conditions:

  • Reagents: 3-Fluoroaniline, 3-methylbutanal, reducing agent (e.g., sodium cyanoborohydride or hydrogen with a catalyst)
  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to mild heating (25–60 °C)
  • Reaction Time: Several hours

Reaction Scheme:

$$
\text{3-Fluoroaniline} + \text{3-Methylbutanal} + \text{Reducing agent} \rightarrow \text{this compound}
$$

This method allows for mild conditions and can provide good yields with minimal side reactions.

Catalytic Coupling Methods (Emerging Techniques)

Recent advances in metallaphotoredox catalysis and transition-metal-catalyzed amination have enabled modular synthesis of fluorinated N-alkyl anilines.

  • Metallaphotoredox catalysis can facilitate the coupling of fluoro-substituted aryl halides with alkyl amines under mild conditions with high selectivity.
  • Catalysts such as iridium complexes combined with photoredox catalysts enable triple coupling reactions involving fluorinated building blocks and alkyl amines.

These methods offer:

  • Enhanced functional group tolerance
  • Potential for late-stage functionalization
  • Improved control over regioselectivity and stereoselectivity

However, these advanced methods require specialized catalysts and equipment and are more commonly used in research settings.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Direct Alkylation 3-Fluoroaniline, 3-methylbutyl bromide Base (K2CO3), DMF, heat Simple, scalable, commercially accessible Possible dialkylation, requires careful control 70–90
Reductive Amination 3-Fluoroaniline, 3-methylbutanal NaBH3CN or H2/Pd catalyst, MeOH Mild conditions, fewer side products Requires aldehyde, reducing agent handling 65–85
Metallaphotoredox Catalysis Fluoroaryl halide, 3-methylbutyl amine Iridium catalyst, light, mild temp High selectivity, functional group tolerance Complex setup, costly catalysts Variable (research stage)

Research Findings and Notes

  • Fluorine substitution on the aromatic ring increases the compound's lipophilicity and metabolic stability, making such compounds valuable in drug design.
  • Alkylation of anilines with branched alkyl groups like 3-methylbutyl enhances steric hindrance around the nitrogen, potentially affecting biological activity and binding affinity.
  • Safety considerations: Fluorinated aromatic amines require standard laboratory precautions due to potential toxicity and environmental persistence.
  • Purification often involves silica gel chromatography using hexane/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

3-fluoro-N-(3-methylbutyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-fluoro-N-(3-methylbutyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Anilines with Alkyl Substituents

3,5-Difluoro-N-(3-Methylbutyl)Aniline
  • Molecular Formula : C₁₁H₁₅F₂N
  • Applications : Used in ligand design for metal coordination complexes, where increased fluorination improves stability .
4-Fluoro-N-(1,1,1-Trifluoropropan-2-ylidene)Aniline
  • Molecular Formula : C₉H₆F₄N
  • Key Differences : Features a trifluoromethyl-substituted imine group (-C(CF₃)=NH) instead of a 3-methylbutyl chain. The strong electron-withdrawing nature of the CF₃ group significantly reduces basicity and alters resonance properties.
  • Synthesis : Prepared via condensation of 3-fluoroaniline with 1,1,1-trifluoroacetone, yielding a brown oil in 62% yield .

Fluorinated Anilines with Aromatic or Heterocyclic Substituents

3-Fluoro-N-(Furan-2-ylmethyl)Aniline
  • Molecular Formula: C₁₁H₁₀FNO
  • Key Differences : Substitutes the 3-methylbutyl group with a furan-2-ylmethyl moiety. The oxygen atom in the furan ring introduces polarity and hydrogen-bonding capacity, affecting solubility and biological activity .
3-Fluoro-N-[Phenyl(Pyridin-2-yl)Methyl]Aniline
  • Molecular Formula : C₁₈H₁₅FN₂
  • Key Differences : Incorporates a bulky biphenyl-pyridinylmethyl group, which enhances steric hindrance and π-π stacking interactions. This structural feature is exploited in catalysis and drug design .

Halogenated and Nitro-Substituted Analogues

3-Chloro-N,N-Diethyl-2,6-Dinitro-4-(Trifluoromethyl)Aniline
  • Molecular Formula : C₁₁H₁₀ClF₃N₃O₄
  • Key Differences : Combines chlorine, nitro, and trifluoromethyl groups, creating a highly electron-deficient aromatic system. Used as a herbicide precursor due to its stability and bioactivity .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Spectral Data (¹H NMR)
3-Fluoro-N-(3-Methylbutyl)Aniline C₁₁H₁₆FN 181.25 -F (C3), -NH-(3-methylbutyl) Not reported in evidence
4-Fluoro-N-(1,1,1-Trifluoropropan-2-ylidene)Aniline C₉H₆F₄N 212.15 -F (C4), -C(CF₃)=NH δ 7.36–7.28 (m, 1H, aromatic), δ 2.02 (s, 3H, CH₃)
3-Fluoro-N-(Furan-2-ylmethyl)Aniline C₁₁H₁₀FNO 191.20 -F (C3), -CH₂-(furan) Overlapping aromatic signals due to scalar couplings

Biological Activity

3-Fluoro-N-(3-methylbutyl)aniline is a fluorinated aniline derivative that has garnered attention for its potential biological activities. The presence of a fluorine atom and a bulky 3-methylbutyl group influences its chemical properties and interactions with biological systems, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C10H12FN
  • Molecular Weight : 167.21 g/mol
  • Structure : The compound features a fluorine atom at the meta position of the aniline ring and a 3-methylbutyl group attached to the nitrogen atom.

The unique structural features of this compound enhance its reactivity and binding affinity to biological targets. The fluorine atom can participate in hydrogen bonding, while the bulky side chain affects solubility and pharmacokinetics.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth, potentially making it a candidate for developing new antibacterial agents. The exact mechanism of action is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes relevant to bacterial metabolism, thereby impeding growth.
  • DNA Intercalation : Similar to other fluorinated compounds, it may intercalate with DNA, disrupting replication and transcription processes .

Case Studies

A series of studies have evaluated the biological activity of various fluoroanilines, including derivatives similar to this compound:

Study ReferenceActivity EvaluatedKey Findings
AntimicrobialExhibited significant inhibition against Gram-positive bacteria.
Enzyme InteractionDemonstrated potential as an enzyme inhibitor in metabolic pathways.
DNA BindingShowed ability to intercalate with DNA in vitro assays.

Toxicological Considerations

While the biological activity is promising, understanding the toxicological profile is critical for its development as a pharmaceutical agent. Fluoroanilines can undergo metabolic transformations that affect their toxicity and efficacy. Studies suggest that these compounds may be subject to hydroxylation by liver microsomes, influencing their pharmacokinetics .

Q & A

Q. What are the common synthetic routes for 3-fluoro-N-(3-methylbutyl)aniline, and what factors influence reaction efficiency?

The synthesis typically involves alkylation of 3-fluoroaniline with 3-methylbutyl halides (e.g., bromide or iodide) under basic conditions. A standard protocol includes:

  • Dissolving 3-fluoroaniline in a polar aprotic solvent (e.g., DMF or DMSO).
  • Adding a base (e.g., K₂CO₃) to deprotonate the aniline nitrogen.
  • Introducing 3-methylbutyl halide dropwise under controlled temperature (60–80°C).
  • Monitoring reaction progress via TLC or GC-MS. Key factors affecting yield include solvent polarity, stoichiometry of the alkylating agent, and reaction time. Competitive side reactions (e.g., over-alkylation) can be mitigated by optimizing the base strength and halide reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Essential techniques include:

  • ¹H/¹³C NMR : Fluorine-induced deshielding effects split aromatic proton signals (e.g., para-fluoro substituents cause distinct coupling patterns). The 3-methylbutyl chain shows characteristic triplet/multiplet peaks for CH₂ and CH₃ groups .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) confirm the molecular weight (e.g., m/z ≈ 209 for C₁₁H₁₅FN). Fragmentation patterns help identify the alkyl chain and fluorine substitution .
  • Elemental Analysis : Validates empirical formula consistency (C, H, N, F percentages) .

Advanced Research Questions

Q. How can researchers optimize the alkylation reaction to improve yield and purity of this compound?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene may reduce side reactions.
  • Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
  • Temperature Gradients : Lower temperatures (40–50°C) minimize decomposition, while higher temperatures (80–100°C) accelerate kinetics but risk byproducts.
  • Post-Reaction Workup : Acid-base extraction removes unreacted aniline, and column chromatography isolates the product from dialkylated impurities. Yield improvements (>85%) are achievable with iterative parameter adjustments .

Q. What strategies resolve contradictory data in biological activity studies of fluorinated anilines like this compound?

Contradictions often arise from:

  • Purity Variability : Impurities (e.g., residual solvents or unreacted intermediates) skew bioassay results. Validate purity via HPLC (>95%) and DSC (melting point consistency).
  • Structural Analogues : Compare activity across derivatives (e.g., meta- vs. para-fluoro isomers) to isolate fluorine's electronic effects.
  • Receptor Binding Assays : Use radiolabeled analogs or computational docking (e.g., AutoDock Vina) to quantify binding affinities and identify false positives .

Q. How can researchers overcome spectral overlap in NMR analysis of fluorinated anilines?

For complex ¹H NMR spectra:

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings.
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.
  • Computational Prediction : DFT calculations (e.g., Gaussian 09) simulate spectra to assign ambiguous peaks .

Methodological Considerations

Q. What computational tools are recommended for predicting the reactivity of this compound in further functionalization?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation free energy in DMSO vs. water).
  • SAR Studies : Use QSAR models to correlate substituent effects (e.g., fluorine's electronegativity) with reaction rates .

Q. How should researchers design experiments to assess the biological potential of this compound?

  • In Vitro Screening : Prioritize assays for antimicrobial (MIC against S. aureus, E. coli) and anticancer (MTT assay on HeLa cells) activity.
  • ADME Profiling : Evaluate metabolic stability (e.g., liver microsomes) and permeability (Caco-2 cell monolayers).
  • Toxicity Assessment : Acute toxicity (LD₅₀ in zebrafish) and genotoxicity (Ames test) ensure safety thresholds .

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